8-Quinolinamine, N-methyl-N-nitroso-
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Overview
Description
8-Quinolinamine, N-methyl-N-nitroso- is a chemical compound with the molecular formula C10H9N3O. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
The synthesis of 8-Quinolinamine, N-methyl-N-nitroso- typically involves the reaction of quinoline derivatives with nitrosating agents. One common method includes the reaction of N-methylquinolin-8-amine with nitrous acid under controlled conditions. The reaction is carried out in an acidic medium to facilitate the formation of the N-nitroso group .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
8-Quinolinamine, N-methyl-N-nitroso- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the N-nitroso group to an amine group.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the quinoline ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions . Major products formed from these reactions include quinoline N-oxides, amines, and substituted quinoline derivatives .
Scientific Research Applications
8-Quinolinamine, N-methyl-N-nitroso- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimalarial and antimicrobial agent.
Biological Research: The compound is used in studies related to its mechanism of action and its effects on cellular pathways.
Industrial Applications: The compound is used as an intermediate in the synthesis of other quinoline derivatives, which have applications in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-Quinolinamine, N-methyl-N-nitroso- involves its interaction with cellular targets, leading to the inhibition of key enzymes and pathways. In the case of its antimalarial activity, the compound interferes with the heme detoxification pathway in Plasmodium species, leading to the accumulation of toxic heme and subsequent parasite death . The compound’s antimicrobial activity is attributed to its ability to disrupt cell membrane integrity and inhibit essential metabolic processes in pathogens .
Comparison with Similar Compounds
8-Quinolinamine, N-methyl-N-nitroso- can be compared with other quinoline derivatives, such as:
Chloroquine: A well-known antimalarial drug that also targets the heme detoxification pathway in Plasmodium species.
Quinoline N-oxides: Compounds that exhibit similar oxidation and reduction reactions but differ in their biological activity and applications.
N-methylquinolin-8-amine: The precursor to 8-Quinolinamine, N-methyl-N-nitroso-, which lacks the N-nitroso group and has different chemical properties and reactivity
The uniqueness of 8-Quinolinamine, N-methyl-N-nitroso- lies in its N-nitroso group, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Properties
IUPAC Name |
N-methyl-N-quinolin-8-ylnitrous amide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-13(12-14)9-6-2-4-8-5-3-7-11-10(8)9/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZTXQRRNQKAAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC2=C1N=CC=C2)N=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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